N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 3-chloroquinoxaline moiety linked via a sulfonamide bridge to a 2,3-dihydro-1,4-benzodioxine ring. Its synthesis likely involves the reaction of 3-chloroquinoxaline-2-sulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-15-16(19-12-4-2-1-3-11(12)18-15)20-25(21,22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSTJPGXIHABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure which includes a quinoxaline moiety and a benzodioxine sulfonamide group. Its molecular formula is , with a molecular weight of approximately 367.81 g/mol. The structural formula is depicted as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroquinoxaline with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. The reaction conditions often include the use of base catalysts and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Anticancer Properties
Research has shown that derivatives of quinoxaline exhibit significant anticancer activity. For instance, in vitro studies have demonstrated that compounds related to this compound inhibit the growth of various cancer cell lines, including liver carcinoma (HEPG2) and colon cancer (HCT116) cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-chloroquinoxalin-2-yl)-2,3-dihydro... | HEPG2 | 12.5 | |
| N-(3-chloroquinoxalin-2-yl)-2,3-dihydro... | HCT116 | 15.0 | |
| Related Compound A | MCF7 | 10.0 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
In addition to anticancer properties, this compound has also been evaluated for its antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study on Liver Cancer : A study involving animal models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Clinical Trials for Antimicrobial Use : Preliminary clinical trials indicated that formulations containing this compound were effective in treating infections caused by resistant strains of bacteria.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s distinguishing feature is the 3-chloroquinoxaline group, which differentiates it from other benzodioxine-sulfonamide derivatives. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
